5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine
Overview
Description
5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine is a useful research compound. Its molecular formula is C10H14BrN3O2 and its molecular weight is 288.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Research on compounds structurally related to 5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine, such as 2-bromo-4-nitropyridine N-oxide, provides insights into the molecular arrangement and interactions, like hydrogen bonds and van der Waals contacts. These studies offer foundational knowledge for understanding the physical and chemical properties of similar compounds (Hanuza et al., 2002).
Antimicrobial and Antitubercular Activity
Synthesis and evaluation of structural analogs have shown significant antimicrobial and antitubercular activities. For instance, novel 5-(nitro/bromo)-styryl-2-benzimidazoles displayed high anti-tubercular activity against Mycobacterium tuberculosis and effective antimicrobial activities against various bacterial and fungal strains, suggesting potential applications in developing new therapeutics (Shingalapur et al., 2009).
Magnetic Properties and Molecular Synthesis
Research into lanthanide-nitronyl nitroxide complexes based on rare-earth-radical frameworks, which are structurally related to the chemical , has highlighted their potential as single-molecule magnets. These findings are crucial for advancements in molecular magnetism and the development of new magnetic materials (Xu et al., 2009).
Properties
IUPAC Name |
5-bromo-3-nitro-N-pentan-3-ylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O2/c1-3-8(4-2)13-10-9(14(15)16)5-7(11)6-12-10/h5-6,8H,3-4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZIKODJKOUHDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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